molecular formula C25H27N3O3 B2500553 N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-53-5

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2500553
CAS No.: 872861-53-5
M. Wt: 417.509
InChI Key: IDAXXXIEWVGQEB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetically designed organic compound featuring a complex structure that incorporates an indole moiety linked to a piperidine ring via an oxoacetamide bridge. This specific molecular architecture is characteristic of compounds investigated for their potential to interact with biological targets. The presence of the indole group, a common feature in many pharmacologically active molecules, suggests this compound may have significant research value in medicinal chemistry. Compounds with similar structural motifs, such as those combining heterocyclic systems like indolizines with 2-oxoacetamide functional groups, have been documented in patent literature for applications such as antifungal agents . The piperidine ring is a frequent constituent in molecules designed for central nervous system (CNS) targeting, and research into neurogenic small molecules highlights the importance of complex organic structures in probing regenerative processes in the brain . The mechanism of action for this specific compound is likely to involve high-affinity binding to specific enzymatic active sites or cellular receptors, potentially modulating key signaling pathways. As a research chemical, its primary applications include serving as a lead compound in drug discovery endeavors, a tool compound in biochemical assays to elucidate enzyme mechanisms, and a scaffold for the synthesis of novel analogs with refined biological activity and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-2-18-10-4-6-12-21(18)26-25(31)24(30)20-16-28(22-13-7-5-11-19(20)22)17-23(29)27-14-8-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAXXXIEWVGQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.

Comparison with Similar Compounds

Core Scaffold

The target compound shares a common indole-acetamide backbone with several analogs (Table 1). Key structural variations include:

  • Substituents on the acetamide nitrogen : The 2-ethylphenyl group distinguishes it from compounds like N-(4-fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (4-fluorobenzyl substituent, ) and N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (methoxy-methylphenyl group, ).
  • Indole modifications : The 2-oxo-2-piperidinylethyl group at the indole N1 position is conserved in analogs such as N-(4-fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (), but differs from 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (4-chlorobenzyl substituent, ).

Table 1. Structural Comparison of Key Analogs

Compound Name Substituent on Acetamide Nitrogen Indole Modification Key Functional Groups
Target Compound 2-ethylphenyl 1-(2-oxo-2-piperidinylethyl) Acetamide, indole, piperidine
N-(4-fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide () 4-fluorobenzyl 1-(2-oxo-2-piperidinylethyl) Thioacetamide, fluorobenzyl, piperidine
N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide () 2-methoxy-5-methylphenyl 1-(2-oxo-2-piperidinylethyl) Methoxy, methylphenyl, piperidine
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide () Pyridin-4-yl 1-(4-chlorobenzyl) Chlorobenzyl, pyridine

Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide insights:

  • Melting Points : reports melting points (159–187°C) for (R)-N-methyl-2-(2-methylindol-3-yl)acetamide derivatives, suggesting similar thermal stability for the target compound.
  • Solubility : The piperidine moiety in the target compound may enhance water solubility compared to purely aromatic derivatives (e.g., ).
  • Spectroscopic Characterization : Analogs like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide () were confirmed via NMR, HRMS, and X-ray crystallography, implying comparable analytical methods for the target compound.

Tubulin Inhibition

  • Structural differences (e.g., pyridine vs. ethylphenyl substituents) may influence binding affinity.

Targeted Protein Degradation

  • Compounds NZ-65 and NZ-66 () incorporate 2-oxo-2-(phenylindol-3-yl)acetamide moieties and function as AUTACs (autophagy-targeting chimeras). The target compound’s piperidine group could modulate proteasome recruitment efficiency.

Ferroptosis Induction

  • ML162 (), a ferroptosis inducer, shares an acetamide backbone but differs in substituents (e.g., thiophen-2-yl), suggesting divergent biological targets compared to the piperidine-containing target compound.

Biological Activity

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H23N3O2\text{C}_{22}\text{H}_{23}\text{N}_{3}\text{O}_{2}

This molecular structure incorporates an indole moiety, which is known for its diverse biological activities, particularly in anticancer and neuroprotective applications.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity :
    • Indole derivatives often target multiple pathways in cancer cells, including apoptosis induction and cell cycle arrest. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as HepG2 and MCF-7, with IC50 values ranging from 5.1 to 22.08 µM .
  • Neuroprotective Effects :
    • The piperidine ring is associated with neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Properties :
    • Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in chronic inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Activity Type Cell Line/Model IC50 (µM) Reference
AnticancerHepG26.19
AnticancerMCF-75.10
NeuroprotectionIn vitro modelsN/A
Anti-inflammatoryVarious modelsN/A

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of various indole derivatives, revealing that modifications in the indole structure significantly enhanced their cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups was crucial for increasing potency .
  • Neuroprotective Mechanisms :
    • Research has highlighted the neuroprotective mechanisms attributed to piperidine derivatives, suggesting that they may mitigate neurodegenerative processes by reducing oxidative damage and enhancing neuronal survival .
  • Pharmacological Profiling :
    • Comprehensive pharmacological profiling has shown that these compounds possess a wide range of biological activities, including antidiabetic and antioxidant properties, further supporting their potential therapeutic uses beyond oncology .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?

The synthesis involves multi-step reactions, including:

  • Indole functionalization : Introducing the 2-oxo-2-piperidin-1-ylethyl group at the indole N1 position via nucleophilic substitution. Polar aprotic solvents (e.g., DMF) and bases (e.g., NaH) are critical for activating the indole nitrogen .
  • Acetamide coupling : Reacting the functionalized indole intermediate with N-(2-ethylphenyl)acetamide using coupling agents like EDCI/HOBt. Temperature control (0–5°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity .

Q. Key Optimization Parameters

StepCritical VariablesOptimal ConditionsYield (%)
Indole alkylationSolvent, base, reaction timeDMF, NaH, 12 hr65–70
Acetamide couplingTemperature, coupling agent0–5°C, EDCI/HOBt75–80

Q. What analytical methods are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole C3 substitution pattern and acetamide linkage. Key signals: indole H7 (δ 7.2–7.4 ppm), piperidine CH2 (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C25H26N3O3+, [M+H]+ = 428.1972) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .

Q. What are the primary biological targets and assay systems for this compound?

  • Kinase inhibition : Screened against PI3K/AKT/mTOR pathway kinases (IC50 values determined via ADP-Glo™ assays) .
  • Anticancer activity : In vitro cytotoxicity tested on HCT-116 (colon) and MCF-7 (breast) cancer cell lines (MTT assay, 48 hr exposure) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) evaluates oxidative degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Piperidine modification : Replacing piperidine with pyrrolidine (smaller ring) reduces steric hindrance, enhancing kinase binding (ΔIC50 = 1.2 µM → 0.8 µM) .
  • Indole substitution : Adding electron-withdrawing groups (e.g., -F) at C5 improves metabolic stability (t1/2 increased from 2.1 hr to 4.7 hr) .
  • Acetamide linker : Replacing the ethylphenyl group with pyridylmethyl enhances solubility (logP reduced from 3.1 to 2.4) without losing potency .

Q. SAR Design Workflow

Molecular docking : Identify key interactions with PI3Kγ (PDB: 1E7U).

Focused library synthesis : 20 analogs with variations in piperidine, indole, and acetamide groups.

In vitro validation : Prioritize compounds with IC50 < 1 µM and ClogP < 4.

Q. How to resolve contradictions in biological data between in vitro and in vivo models?

Case Study : Inconsistent cytotoxicity (in vitro IC50 = 0.5 µM vs. in vivo tumor growth inhibition = 20%):

  • Issue : Poor bioavailability due to efflux transporters (P-gp).
  • Resolution :
    • Pharmacokinetic profiling : Measure plasma exposure (AUC) and tissue distribution.
    • Co-administration : Use P-gp inhibitors (e.g., verapamil) to enhance bioavailability .
    • Prodrug strategy : Introduce a phosphate ester at the acetamide carbonyl to improve solubility .

Q. What strategies stabilize this compound under physiological conditions?

  • pH stability : Degrades rapidly at pH > 7.5. Use buffered formulations (citrate buffer, pH 6.0–6.5) for in vivo studies .
  • Light sensitivity : The indole moiety undergoes photooxidation. Store solutions in amber vials under nitrogen .
  • Thermal stability : Lyophilized powder remains stable for >12 months at -20°C (TGA/DSC data) .

Q. How to design experiments to elucidate the mechanism of action (MoA)?

  • Transcriptomics : RNA-seq of treated vs. untreated cancer cells identifies differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) .
  • Protein pull-down assays : Biotinylated probe of the compound isolates binding partners (e.g., PI3K isoforms) .
  • CRISPR-Cas9 knockout : Validate target relevance by knocking out PI3Kγ in cell lines and assessing resistance .

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